molecular formula C19H22N4O B5301310 N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide

N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide

Cat. No. B5301310
M. Wt: 322.4 g/mol
InChI Key: WESWZZMOHSPXSX-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit promising properties such as anti-inflammatory and anti-cancer activities, making it a subject of interest for researchers in the field of pharmacology.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide involves its binding to specific targets in the body such as enzymes and receptors. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting COX-2 activity, N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide can reduce inflammation in the body.
Biochemical and Physiological Effects
N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide has been shown to have various biochemical and physiological effects in the body. For example, this compound has been found to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the development of various inflammatory diseases. Additionally, N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide has been shown to induce apoptosis in cancer cells and inhibit their proliferation, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide in lab experiments is its ability to selectively target specific enzymes and receptors in the body, making it a valuable tool for studying the mechanisms of various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions that could be explored in the study of N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide. One potential direction is to investigate the potential applications of this compound in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies could be conducted to explore the potential side effects of this compound and to develop safer and more effective derivatives.

Synthesis Methods

The synthesis of N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide involves the reaction of 3,3-dimethyl-1-pyridin-3-ylbutan-1-amine with 1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation.

properties

IUPAC Name

N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-19(2,3)10-17(14-5-4-8-20-11-14)23-18(24)13-6-7-15-16(9-13)22-12-21-15/h4-9,11-12,17H,10H2,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESWZZMOHSPXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C1=CN=CC=C1)NC(=O)C2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide

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